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Compound of Interest

1,2-Distearoyl-sn-glycero-3-
Compound Name: _
phosphorylethanolamine-d70

cat. No.: B15552863

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-
phosphoethanolamine-d70 (DSPE-d70), a deuterated phospholipid increasingly utilized in the
development of sophisticated drug delivery systems. This document outlines its core
physicochemical properties, detailed experimental protocols for the formulation of DSPE-based
nanocarriers, and insights into their interaction with biological systems.

Core Physicochemical Properties of DSPE-d70

DSPE-d70 is a deuterated analog of DSPE, a saturated phospholipid that plays a crucial role in
the structural integrity and functionality of lipid bilayers. The defining characteristic of DSPE is
its long, saturated stearoyl chains, which contribute to a high phase transition temperature and
the formation of rigid, stable membranes.

Property Value Reference
Chemical Formula C41H12D70NO8P [1]
Molecular Weight 818.5 g/mol [1]

The deuteration of the acyl chains in DSPE-d70 makes it a valuable tool for analytical studies,
particularly in mass spectrometry-based lipidomics and pharmacokinetic studies, allowing for its
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precise tracking and quantification in complex biological matrices.

DSPE in Drug Delivery Formulations

DSPE, often functionalized with polyethylene glycol (DSPE-PEG), is a cornerstone in the
formulation of "stealth” liposomes and micelles.[2] The PEGylated surface of these
nanocarriers creates a hydrophilic shield that reduces recognition and uptake by the
mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the
bloodstream.[2] This extended circulation enhances the probability of the nanocarrier
accumulating at the target site, such as a tumor, through the enhanced permeability and
retention (EPR) effect.[2]

Quantitative Data on DSPE-PEG Micelles

The critical micelle concentration (CMC) is a key parameter for the stability of micelles. For
DSPE-PEG, the CMC is influenced by the length of the PEG chain.

DSPE-PEG Derivative Critical Micelle Concentration (CMC)
DSPE-PEG2000 0.5-15uMm
DSPE-PEG3000 0.5-15uM
DSPE-PEG5000 05-15uM

Note: The CMC tends to be higher for longer PEG chain lengths within this range.

Physicochemical Properties of DSPE-Liposome
Formulations

The composition of a liposomal formulation significantly impacts its physical characteristics
and, consequently, its in vivo performance.
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Formulation Particle Size Polydispersity  Zeta Potential Encapsulation
(Molar Ratio) (nm) Index (PDI) (mV) Efficiency (%)
HSPC:Chol:DSP
> 90 (for
E-PEG2000 80-100 <0.1 -5t0 -15 o
Doxorubicin)
(55:40:5)

DPPC:Chol:DSP
E-PEG2000 100-120 <0.2 -10to -20 Variable
(55:40:5)

DOTAP:Chol:DS
PE-PEG2000 120-150 <0.25 +30 to +40
(50:40:10)

High (for nucleic

acids)

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DPPC:
Dipalmitoylphosphatidylcholine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Experimental Protocols
Protocol 1: Preparation of DSPE-Containing Liposomes
by Thin-Film Hydration

This protocol describes the widely used thin-film hydration method for the preparation of
multilamellar vesicles (MLVS), followed by extrusion to produce unilamellar vesicles (SUVs) of a
defined size.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

DSPE-PEG2000

Chloroform

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
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e Round-bottom flask

e Rotary evaporator

e Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:

 Lipid Film Formation: a. Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-
PEG2000 in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary
evaporator to form a thin, uniform lipid film on the inner wall of the flask. c. Further dry the
film under high vacuum for at least 2 hours to remove residual solvent.

e Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid phase
transition temperature (e.g., 60°C), to the flask containing the lipid film. b. Agitate the flask
until the lipid film is fully dispersed, forming a milky suspension of MLVs.

e Size Reduction (Extrusion): a. Assemble the liposome extruder with a 100 nm polycarbonate
membrane. b. Equilibrate the extruder to a temperature above the lipid phase transition
temperature. c. Pass the MLV suspension through the extruder membrane for an odd
number of passes (e.g., 11-21 times) to produce a translucent suspension of SUVs.

Protocol 2: Active Loading of a Weakly Basic Drug using
a pH Gradient

This protocol outlines the remote loading of a weakly basic drug, such as doxorubicin, into pre-
formed liposomes.

Materials:

¢ Pre-formed DSPE-containing liposomes with an acidic internal buffer (e.g., 300 mM citrate
buffer, pH 4.0)

o External buffer with a higher pH (e.g., HEPES-buffered saline, pH 7.4)

o Weakly basic drug solution
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e Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system
Procedure:

» Establish a pH Gradient: a. Prepare liposomes as described in Protocol 1, using the acidic
buffer for hydration. b. Remove the external acidic buffer and replace it with the external
buffer of higher pH. This can be achieved by passing the liposome suspension through a
size-exclusion column equilibrated with the external buffer or by dialysis.

e Drug Loading: a. Incubate the liposome suspension with the drug solution at a temperature
above the lipid phase transition temperature (e.g., 60°C) for a specified period. The
uncharged form of the weakly basic drug will diffuse across the lipid bilayer and become
protonated and trapped in the acidic interior of the liposome.

e Removal of Unencapsulated Drug: a. Cool the liposome suspension to room temperature. b.
Separate the unencapsulated drug from the drug-loaded liposomes using size-exclusion
chromatography or dialysis.

Protocol 3: Characterization of Encapsulation Efficiency

Procedure:

Separate the unencapsulated drug from the liposomal formulation using a suitable method
like size exclusion chromatography or ultrafiltration.

o Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton
X-100) or an organic solvent.

e Quantify the drug concentration in the disrupted liposome fraction using an appropriate
analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

» Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of
encapsulated drug / Total amount of drug) x 100

Visualization of Key Processes
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Experimental Workflow for Liposome Preparation and
Drug Loading
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4 Liposome Preparation )

1. Lipid Dissolution
(DSPC, Cholesterol, DSPE-PEG in Chloroform)

2. Thin-Film Formation
(Rotary Evaporation)

3. Hydration
(Aqueous Buffer, >Tm)

4. Size Reduction
(Extrusion)

Pre-formed Liposomes

Active Dr%g Loading

5. Create pH Gradient
(Buffer Exchange)

6. Drug Incubation
(Drug Solution, >Tm)

7. Removal of Free Drug
(Size Exclusion Chromatography)
- J

Drug-Loaded Liposomes

y

Characterization
(Size, Zeta Potential, EE)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552863#dspe-d70-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15349957/
https://pubmed.ncbi.nlm.nih.gov/15349957/
https://pubmed.ncbi.nlm.nih.gov/15349957/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_DSPE_Liposome_Preparation_in_Drug_Delivery.pdf
https://www.benchchem.com/product/b15552863#dspe-d70-molecular-weight-and-formula
https://www.benchchem.com/product/b15552863#dspe-d70-molecular-weight-and-formula
https://www.benchchem.com/product/b15552863#dspe-d70-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15552863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

